An In-Depth Technical Guide to 4-Bromo-N-methylphthalimide: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 4-Bromo-N-methylphthalimide: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a key building block in the landscape of organic synthesis, 4-Bromo-N-methylphthalimide holds significant potential for innovation in medicinal chemistry, materials science, and the development of functional dyes. This technical guide, designed for the discerning researcher, moves beyond a simple recitation of facts. It aims to provide a comprehensive understanding of this versatile molecule, grounded in established scientific principles and practical insights. Herein, we delve into its core properties, explore a robust synthesis protocol, and illuminate its diverse applications, all supported by authoritative references. Our goal is to empower you, the scientist, with the knowledge to effectively harness the synthetic utility of 4-Bromo-N-methylphthalimide in your research endeavors.
Core Molecular Attributes of 4-Bromo-N-methylphthalimide
4-Bromo-N-methylphthalimide is a derivative of phthalimide, a bicyclic compound with a rich history in organic and medicinal chemistry. The introduction of a bromine atom at the 4-position of the phthalic anhydride precursor and a methyl group on the imide nitrogen imparts specific reactivity and physical characteristics to the molecule.
Chemical Identity
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Chemical Name: 4-Bromo-N-methylphthalimide
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Synonyms: 5-Bromo-2-methylisoindoline-1,3-dione, N-Methyl-4-bromophthalimide[1]
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CAS Number: 90224-73-0[1]
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Molecular Formula: C₉H₆BrNO₂[2]
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Molecular Weight: 240.06 g/mol [2]
Physicochemical Properties
The physical and chemical properties of 4-Bromo-N-methylphthalimide are critical for its handling, storage, and application in various reaction conditions.
| Property | Value | Source(s) |
| Appearance | White to light yellow powder or crystals | |
| Melting Point | 147-151 °C | |
| Boiling Point (Predicted) | 333.5 ± 25.0 °C | |
| Density (Predicted) | 1.729 ± 0.06 g/cm³ | |
| Solubility | Information not widely available, but likely soluble in common organic solvents like dichloromethane, chloroform, and dimethylformamide. | |
| Purity | Typically >98.0% (by GC) |
Synthesis of 4-Bromo-N-methylphthalimide: A Step-by-Step Protocol
The synthesis of 4-Bromo-N-methylphthalimide can be efficiently achieved through the reaction of 4-bromophthalic anhydride with methylamine. This reaction is a classic example of imidization, where a primary amine reacts with an acid anhydride to form an imide.
Caption: A generalized workflow for the synthesis of 4-Bromo-N-methylphthalimide.
Experimental Protocol
This protocol is based on established methods for the synthesis of N-substituted phthalimides.[3]
Materials:
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4-Bromophthalic anhydride
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Methylamine (40% solution in water or as a gas)
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Glacial acetic acid
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Ethanol
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Deionized water
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 1.0 equivalent of 4-bromophthalic anhydride in glacial acetic acid.
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Addition of Methylamine: While stirring, slowly add 1.1 to 1.2 equivalents of a 40% aqueous solution of methylamine to the suspension. The reaction is exothermic, so the addition should be controlled to maintain a manageable temperature.
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Reaction: Heat the reaction mixture to reflux (approximately 118-119 °C for glacial acetic acid) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Isolation of Crude Product: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution. The precipitation can be further induced by slowly adding the reaction mixture to a beaker of cold water with stirring.
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Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
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Washing: Wash the collected solid sequentially with cold water and then with a small amount of cold ethanol to remove any unreacted starting materials and residual acetic acid.
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Drying: Dry the product under vacuum to obtain the crude 4-Bromo-N-methylphthalimide.
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Purification (if necessary): If the product requires further purification, it can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.
Spectroscopic Characterization
Accurate characterization of 4-Bromo-N-methylphthalimide is crucial for confirming its identity and purity. Below are the expected spectroscopic data based on its chemical structure and data from similar compounds.
¹H NMR Spectroscopy
The proton NMR spectrum of 4-Bromo-N-methylphthalimide is expected to show signals corresponding to the aromatic protons and the N-methyl protons.
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Aromatic Protons: The three protons on the aromatic ring will appear as a complex multiplet in the downfield region, typically between δ 7.5 and 8.0 ppm. The electron-withdrawing effect of the bromine atom and the carbonyl groups will deshield these protons.
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N-Methyl Protons: The three protons of the methyl group attached to the nitrogen atom will appear as a sharp singlet in the upfield region, typically around δ 3.0-3.2 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the different carbon environments in the molecule.
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Carbonyl Carbons: The two equivalent carbonyl carbons of the imide group are expected to resonate at a significantly downfield chemical shift, typically in the range of δ 165-170 ppm.[4]
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Aromatic Carbons: The six carbons of the aromatic ring will show distinct signals in the region of δ 120-140 ppm. The carbon atom attached to the bromine will have a characteristic chemical shift.
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N-Methyl Carbon: The carbon of the N-methyl group will appear in the upfield region, typically around δ 24-26 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying the functional groups present in 4-Bromo-N-methylphthalimide.
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C=O Stretching: Strong, characteristic absorption bands corresponding to the symmetric and asymmetric stretching of the imide carbonyl groups are expected in the region of 1700-1780 cm⁻¹.[5]
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C-N Stretching: A band for the C-N bond stretching of the imide is typically observed around 1350-1390 cm⁻¹.
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Aromatic C-H Stretching: Absorption bands for the aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.
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C-Br Stretching: A weak to medium absorption band for the C-Br stretching vibration is expected in the fingerprint region, typically below 700 cm⁻¹.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
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Molecular Ion Peak: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 4-Bromo-N-methylphthalimide (240.06 g/mol ). Due to the presence of bromine, an isotopic peak (M+2) of nearly equal intensity will be observed, which is a characteristic signature for a monobrominated compound.[6]
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Fragmentation Pattern: Common fragmentation pathways may include the loss of the methyl group, the bromine atom, and cleavage of the imide ring.
Reactivity and Synthetic Applications
4-Bromo-N-methylphthalimide is a valuable synthetic intermediate due to the presence of the reactive C-Br bond and the phthalimide moiety.
Caption: Key reaction pathways involving 4-Bromo-N-methylphthalimide.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond in 4-Bromo-N-methylphthalimide is susceptible to various palladium-catalyzed cross-coupling reactions, making it a versatile building block for the synthesis of more complex molecules.
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Suzuki Coupling: Reaction with boronic acids or their esters in the presence of a palladium catalyst and a base allows for the formation of a new carbon-carbon bond at the 4-position. This is a powerful method for introducing aryl or vinyl substituents.
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Heck Reaction: Coupling with alkenes under palladium catalysis provides a route to substituted styrenyl or other vinyl-substituted phthalimides.
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Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond by coupling with primary or secondary amines, leading to the synthesis of 4-amino-N-methylphthalimide derivatives.
Nucleophilic Aromatic Substitution
The electron-withdrawing nature of the two imide carbonyl groups activates the aromatic ring towards nucleophilic aromatic substitution, although this is generally less facile than palladium-catalyzed reactions for aryl bromides.
Modification of the Imide Ring
The phthalimide group itself can be a target for chemical modification. For instance, treatment with hydrazine (the Gabriel synthesis) can be used to deprotect a primary amine if the phthalimide moiety was used as a protecting group in a preceding synthetic step.
Applications in Research and Development
The unique structural features of 4-Bromo-N-methylphthalimide make it a valuable precursor in several areas of chemical research and development.
Medicinal Chemistry and Drug Discovery
Phthalimide derivatives have a long history in medicinal chemistry, with thalidomide being the most well-known example. The phthalimide scaffold is considered a privileged structure in drug discovery due to its ability to interact with various biological targets. 4-Bromo-N-methylphthalimide serves as a key starting material for the synthesis of novel bioactive molecules. The bromo-substituent provides a convenient handle for introducing diverse functionalities through cross-coupling reactions, enabling the generation of libraries of compounds for screening against various diseases, including cancer, inflammation, and infectious diseases.[7] For instance, it can be used in the synthesis of precursors to kinase inhibitors or other targeted therapies.[8]
Materials Science and Functional Dyes
The phthalimide core is also a component of various functional materials and dyes. The rigid, planar structure and the potential for π-π stacking interactions make it an interesting building block for organic electronics and polymers. 4-Bromo-N-methylphthalimide can be used to synthesize chromophores for use as fluorescent probes or in the preparation of specialized dyes for textiles and other applications.[2] Its ability to undergo polymerization or be incorporated into polymer backbones through its reactive bromine atom opens up possibilities for the development of novel high-performance polymers with tailored optical or electronic properties.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 4-Bromo-N-methylphthalimide.
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Hazard Statements: Causes skin irritation and serious eye irritation.
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Precautionary Measures:
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Wear protective gloves, eye protection, and face protection.
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Wash skin thoroughly after handling.
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IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
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IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
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Take off contaminated clothing and wash it before reuse.
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It is recommended to consult the Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety information.
Conclusion
4-Bromo-N-methylphthalimide is a versatile and valuable building block for organic synthesis. Its well-defined physical and chemical properties, coupled with its reactivity, make it an important tool for researchers in academia and industry. This guide has provided a comprehensive overview of its key attributes, a practical synthesis protocol, detailed spectroscopic information, and a survey of its applications in medicinal chemistry and materials science. By understanding the fundamental aspects of this compound, scientists can unlock its full potential in the development of novel molecules and materials that can address pressing challenges in science and technology.
References
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ResearchGate. Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide.[Link]
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Chemistry LibreTexts. Interpreting C-13 NMR Spectra.[Link]
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.[Link]
-
MDPI. Polymers and Dyes: Developments and Applications.[Link]
-
Nature. Organic synthesis provides opportunities to transform drug discovery.[Link]
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PubMed. Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide.[Link]
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ResearchGate. New process for synthesis on n-methylphthalimide.[Link]
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